N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

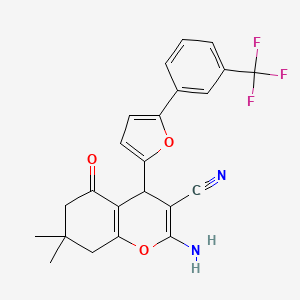

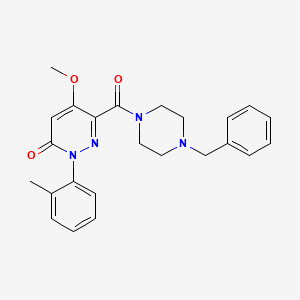

“N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The name suggests that it also contains a bromine atom and a methyl group attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The bromo and methyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring with a bromo and a methyl substituent, and a 1,2,3-triazole ring attached via a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing bromo group and the electron-donating methyl group on the phenyl ring. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromo group could increase its molecular weight and potentially its boiling and melting points .科学的研究の応用

Antimicrobial Properties

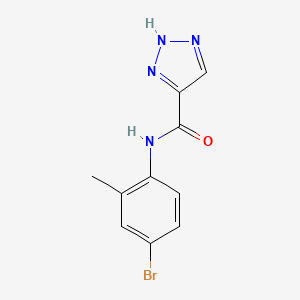

A study conducted by Pokhodylo et al. (2021) explored the antimicrobial activities of novel 1H-1,2,3-triazole-4-carboxamides. These compounds, including variants similar to N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, demonstrated moderate to good activity against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. This indicates potential for use in combating bacterial and fungal infections (Pokhodylo et al., 2021).

Antitumor Activity

Research by Hao et al. (2017) synthesized a compound structurally related to N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, which showed inhibitory effects on the proliferation of certain cancer cell lines. This indicates the potential for such compounds in the field of oncology and as antitumor agents (Hao et al., 2017).

Synthesis and Structure Analysis

Research has also focused on the synthesis and structural analysis of triazole carboxamides. For instance, a study by Albert (1970) involved the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted by a methyl- or benzyl-group. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Albert, 1970).

Novel Nitrogen Heterocycles Synthesis

Bakare (2021) described the synthesis of nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety. This research contributes to the broader understanding of how to create and utilize such compounds in various scientific applications, potentially including drug development (Bakare, 2021).

Safety and Hazards

特性

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDILTQZZASWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)

![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)